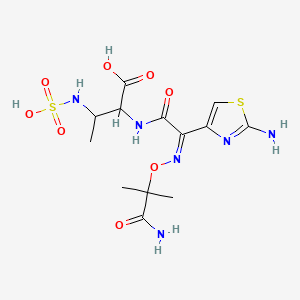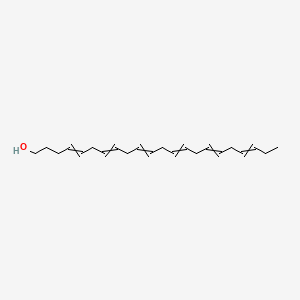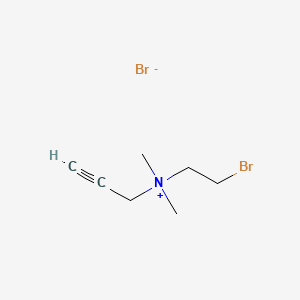
2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide is a quaternary ammonium compound with a bromine atom attached to an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide typically involves the reaction of N,N-dimethyl-2-propyn-1-amine with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding oxides or bromides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions yields N-(2-cyanoethyl)-N,N-dimethyl-2-propyn-1-aminium bromide, while oxidation with hydrogen peroxide produces N-(2-bromoethyl)-N,N-dimethyl-2-propyn-1-aminium oxide.
Scientific Research Applications
2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes involving quaternary ammonium compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as ionic liquids and surfactants.
Mechanism of Action
The mechanism of action of 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide involves its interaction with cellular components through its quaternary ammonium group. This interaction can disrupt cellular membranes, leading to changes in cell permeability and function. The compound may also interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Bromoethane: A simple alkyl halide with similar reactivity in nucleophilic substitution reactions.
N,N-Dimethyl-2-propyn-1-amine: The parent amine used in the synthesis of 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide.
N-(2-Bromoethyl)phthalimide: Another brominated compound with applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of a quaternary ammonium group and a bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-bromoethyl-dimethyl-prop-2-ynylazanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrN.BrH/c1-4-6-9(2,3)7-5-8;/h1H,5-7H2,2-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVHBSJVDXVDPH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCBr)CC#C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723267 |
Source


|
| Record name | N-(2-Bromoethyl)-N,N-dimethylprop-2-yn-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911678-16-5 |
Source


|
| Record name | N-(2-Bromoethyl)-N,N-dimethylprop-2-yn-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
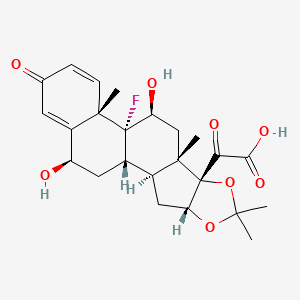
![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)
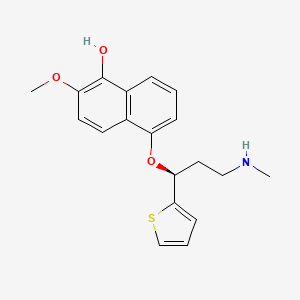
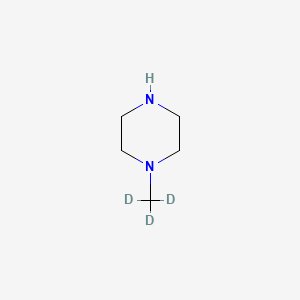
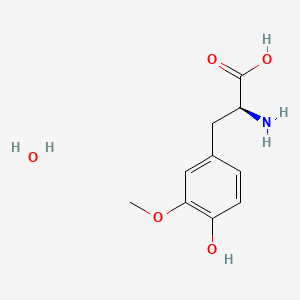
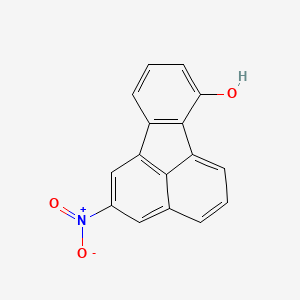
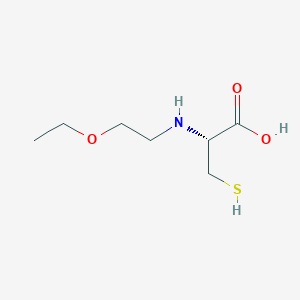
![2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid](/img/structure/B564437.png)
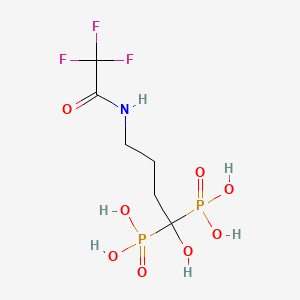
![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)

![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)
